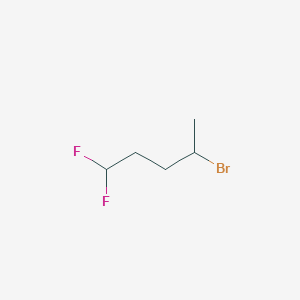
4-Bromo-1,1-difluoropentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1,1-difluoropentane: is an organic compound that belongs to the class of haloalkanes It is characterized by the presence of bromine and fluorine atoms attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-difluoropentane typically involves the halogenation of pentane derivatives. One common method is the bromination of 1,1-difluoropentane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Bromo-1,1-difluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in solvents like ethanol or water.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of 4-substituted-1,1-difluoropentanes.
Elimination: Formation of 1,1-difluoropent-1-ene.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
4-Bromo-1,1-difluoropentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-1,1-difluoropentane involves its reactivity with various nucleophiles and electrophiles. The bromine and fluorine atoms influence the electronic properties of the molecule, making it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
類似化合物との比較
Similar Compounds
- 4-Bromo-1,1-difluorohexane
- 4-Bromo-1,1,2-trifluoropentane
- 4-Bromo-1,1-difluorobutane
Uniqueness
4-Bromo-1,1-difluoropentane is unique due to its specific combination of bromine and fluorine atoms on a pentane backbone. This combination imparts distinct reactivity and properties compared to other haloalkanes. The presence of both bromine and fluorine allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C5H9BrF2 |
|---|---|
分子量 |
187.03 g/mol |
IUPAC名 |
4-bromo-1,1-difluoropentane |
InChI |
InChI=1S/C5H9BrF2/c1-4(6)2-3-5(7)8/h4-5H,2-3H2,1H3 |
InChIキー |
JDBADVXVKROONE-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



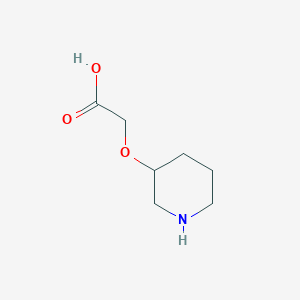

![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
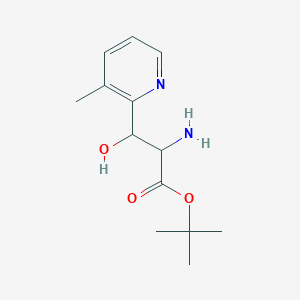
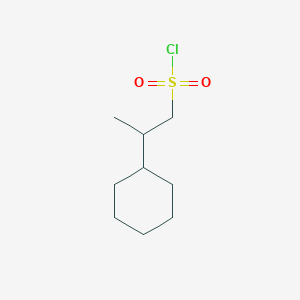
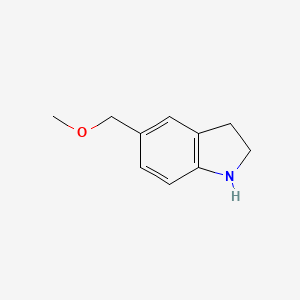

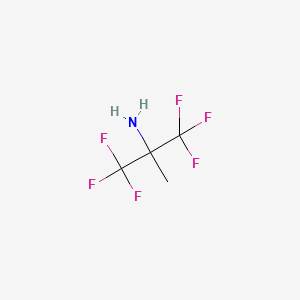

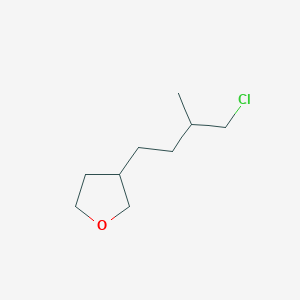
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
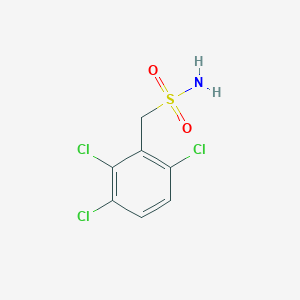
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)
